2,5-Diamino-1,4-benzoquinone
Overview
Description
2,5-Diamino-1,4-benzoquinone is an organic compound characterized by its quinone structure with amino groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diamino-1,4-benzoquinone can be synthesized through the reaction of p-chloranil with concentrated aqueous ammonia. The process involves dissolving p-chloranil in ethyl acetate and adding concentrated aqueous ammonia. The reaction mixture is then subjected to column chromatography for purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its quinone structure.
Substitution: The amino groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with secondary amines and thiols are common, leading to the formation of 2,5-diamino and 2,5-dithioether derivatives.
Major Products:
Oxidation: Products include various oxidized forms of the quinone.
Reduction: Reduced forms such as hydroquinone derivatives.
Substitution: Products include 2,5-diamino and 2,5-dithioether derivatives.
Scientific Research Applications
2,5-Diamino-1,4-benzoquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-diamino-1,4-benzoquinone involves its redox activity. The compound can undergo reversible oxidation and reduction, which is crucial for its function in batteries and other electronic applications. In biological systems, its anti-prion activity is attributed to its ability to inhibit prion protein aggregation .
Comparison with Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but with hydroxyl groups instead of amino groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in different redox applications.
Uniqueness: 2,5-Diamino-1,4-benzoquinone is unique due to its specific redox properties and stability, making it suitable for applications in organic electronics and as an anti-prion agent .
Properties
IUPAC Name |
2,5-diaminocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVIURXJWHENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164955 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-06-8 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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